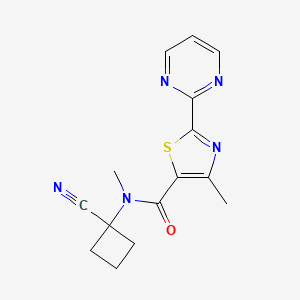
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been developed for cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. These findings suggest that N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide may have a broad spectrum of antitumor activity.
Mechanism of Action
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide disrupts the signaling pathways that are essential for cancer cell survival and growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to have anti-inflammatory and antiangiogenic properties. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its potency and selectivity may vary depending on the cell line or animal model used.
Future Directions
There are several future directions for the study of N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. One area of research is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. Finally, the combination of N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide with other anticancer agents is an area of active investigation, as it may lead to synergistic effects and improved efficacy.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the intermediates. The detailed synthesis method has been published in the literature (J. Med. Chem. 2010, 53, 8684-8697). The final product is obtained as a white solid, which is soluble in DMSO and has a molecular weight of 357.4 g/mol.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-11(14(21)20(2)15(9-16)5-3-6-15)22-13(19-10)12-17-7-4-8-18-12/h4,7-8H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKODHKAHCXTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2605810.png)
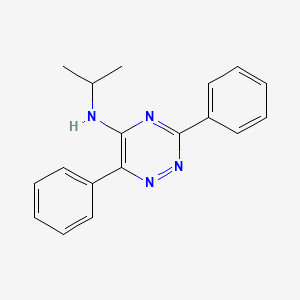
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)
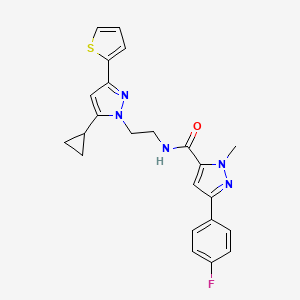
![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)
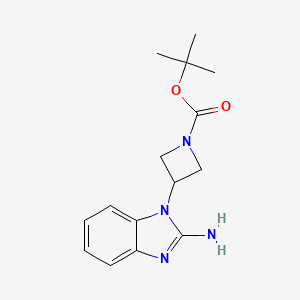
![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2605821.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)
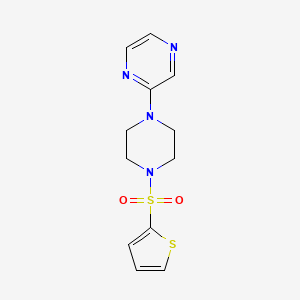
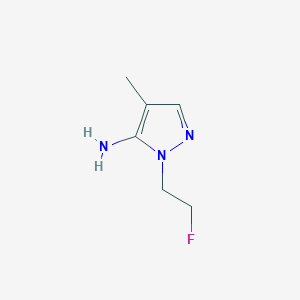
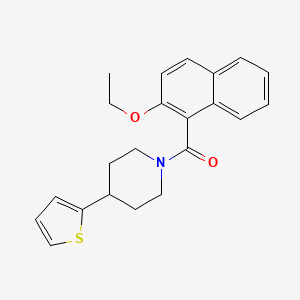
![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)